molecular formula C15H19F2NO3 B2805047 N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide CAS No. 2034422-36-9

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide

Cat. No.: B2805047
CAS No.: 2034422-36-9
M. Wt: 299.318
InChI Key: CJESPPSWALTCLN-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms and a benzamide moiety with two methoxy groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)nicotinamide
  • N-(4,4-difluorocyclohexyl)-2-(4-ethoxyphenyl)acetamide
  • N-(4,4-difluorocyclohexyl)-3-hydroxy-N-methylcyclohexanecarboxamide

Uniqueness

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide stands out due to its dual methoxy substitution on the benzamide ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-20-11-3-4-12(13(9-11)21-2)14(19)18-10-5-7-15(16,17)8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJESPPSWALTCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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